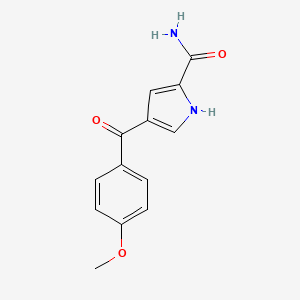
4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The methoxybenzoyl group is a common moiety in organic chemistry, often involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques and quantum chemical calculations .Chemical Reactions Analysis
Compounds similar to “this compound” can participate in various chemical reactions. For instance, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ indicates that these compounds can undergo selective deprotection reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied extensively. For example, a series of alkyl 4-[4-(4-methoxybenzoyl)benzoic acid derivatives exhibited liquid crystalline properties .科学的研究の応用
Antibacterial and Antifungal Properties
A series of pyrrole-2-carboxamide derivatives, including those related to 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide, have been synthesized and evaluated for their antibacterial activity. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacterial strains, with minimal inhibitory concentration (MIC) values ranging from 1.05 to 12.01 μg/mL. Additionally, antifungal activities of these compounds have been screened, indicating their broad-spectrum antimicrobial potential (Mane et al., 2017).
Cytotoxicity Against Cancer Cells
Research into the cytotoxicity of pyrrole and pyrazole derivatives, including those similar to this compound, against Ehrlich Ascites Carcinoma (EAC) cells has been conducted. These studies aim to identify new therapeutic agents with potential application in cancer treatment. The synthesized compounds were characterized and their structures confirmed by various analytical techniques. The in vitro cytotoxic activities were evaluated, showing promising results against EAC cells (Hassan, Hafez, & Osman, 2014).
Chemical Synthesis and Characterization
The development of novel carboxamide protecting groups and their application in the synthesis of complex and acid-sensitive adenosine derivatives have been explored. Such research underscores the importance of this compound and related compounds in facilitating the synthesis of biologically relevant molecules. These protecting groups can be removed under mildly basic conditions, demonstrating versatility in synthetic organic chemistry (Muranaka, Ichikawa, & Matsuda, 2011).
Structural Analysis
Detailed structural and molecular analysis of derivatives of this compound, such as piroxicam derivatives, through X-ray powder structure analysis reveals their complex intermolecular interactions. These studies provide insights into the molecular arrangements that contribute to the biological activities of these compounds, highlighting their potential in drug design and development (Chakraborty et al., 2007).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-10-4-2-8(3-5-10)12(16)9-6-11(13(14)17)15-7-9/h2-7,15H,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCRBTWYZYJNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-oxazolidinyl]methyl]-N''-[(4-methylphenyl)methyl]oxamide](/img/structure/B2625679.png)
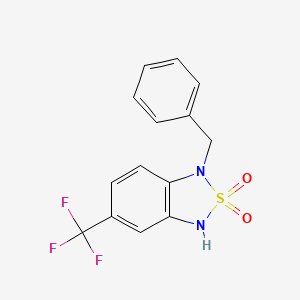

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2625683.png)
![4-(benzylsulfonyl)-N-(6-chlorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2625684.png)

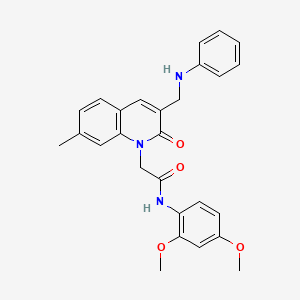
![5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2625688.png)
![6-((2-(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2625690.png)
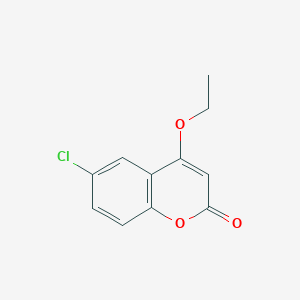
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2625692.png)
![1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole](/img/structure/B2625695.png)
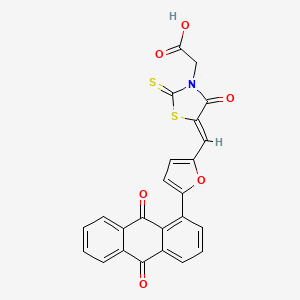
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2625701.png)